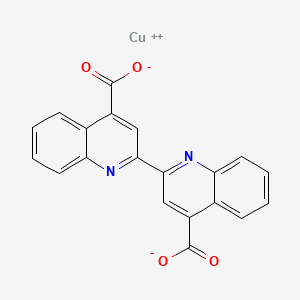

Copper 2,2'-bicinchoninate

Beschreibung

Overview of Quinoline-Based Ligands in Coordination Chemistry

Quinoline (B57606) and its derivatives are a prominent class of heterocyclic aromatic compounds that play a crucial role as ligands in coordination chemistry. researchgate.netcolab.ws These nitrogen-containing heterocyclic molecules can coordinate with a wide range of metal ions, including transition metals, to form stable complexes with diverse structures and properties. researchgate.netcolab.ws The coordination behavior of quinoline-based ligands is influenced by both steric and electronic effects, which in turn dictate the solubility and reactivity of the resulting metal complexes. researchgate.net

The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry, allowing for the precise introduction of various functional groups. researchgate.net This targeted modification enhances the pharmacological profile and expands the chemical space of quinoline derivatives, making them valuable scaffolds for developing new compounds with specific applications. researchgate.net Quinoline-based metal complexes have demonstrated utility in catalysis, materials science, and medicinal chemistry. colab.ws For instance, they have been investigated for their potential as catalysts in various organic transformations and as components in the development of new materials with unique physicochemical and electronic properties. researchgate.netcolab.ws

Significance of Copper Complexes in Contemporary Research

Copper complexes are a significant area of study in modern chemistry due to their versatile coordination chemistry, which encompasses flexible redox properties, a variety of geometries, and multiple oxidation states. mdpi.com This versatility has led to their application in numerous fields, including catalysis for oxidation, reduction, and epoxidation reactions. mdpi.com The ability of copper to exist in different oxidation states, primarily Cu(I) and Cu(II), is fundamental to its role in many chemical and biological processes.

In the realm of medicinal chemistry, copper complexes are of increasing interest due to their potential as therapeutic agents. nih.gov Research has explored their use as antimicrobial, antiviral, anti-inflammatory, and antitumor agents. nih.gov The biological activity of these complexes is often enhanced compared to the free ligands, a phenomenon attributed to the coordination of the ligand to the copper ion. jetir.org Mechanistically, the antimicrobial and anticancer activities of copper complexes are often linked to their ability to generate reactive oxygen species (ROS), inhibit enzyme function, cleave DNA, and disrupt cell membrane integrity. mdpi.comnih.gov The design of the ligand plays a crucial role in tuning the biological efficacy of the copper complex. mdpi.com

Historical Context of 2,2'-Bicinchoninic Acid Derivatives

The development of 2,2'-bicinchoninic acid (BCA) and its derivatives is closely linked to advancements in analytical biochemistry, particularly for protein quantification. wikipedia.orgwikipedia.org The BCA assay, developed by Paul K. Smith and his team at the Pierce Chemical Company, was patented in 1989 and represented a significant improvement over existing colorimetric methods for protein detection. wikipedia.org This assay is based on the reaction of BCA with cuprous ions (Cu⁺), which are formed by the reduction of cupric ions (Cu²⁺) by proteins in an alkaline medium. wikipedia.orgwikipedia.org The chelation of two BCA molecules with one Cu⁺ ion results in a stable, purple-colored complex that exhibits strong absorbance at 562 nm, allowing for sensitive protein determination. wikipedia.orgwikipedia.org

Prior to its widespread use in protein assays, the formation of the Cu(I)-BCA complex was utilized for carbohydrate detection. researchgate.net The sensitivity and compatibility of the BCA assay with various detergents made it a popular replacement for older methods like the Lowry and Bradford assays. The expiration of the patent in 2006 led to broader adoption of the BCA assay in both academic and industrial research settings. Subsequently, the catalytic properties of copper complexes with BCA derivatives were explored, revealing their effectiveness in copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) reactions.

Scope and Research Significance of Copper 2,2'-Bicinchoninate Studies

The study of this compound encompasses a range of applications, from analytical chemistry to materials science. In analytical chemistry, it is a key reagent for the spectrophotometric determination of copper ions. site.com The formation of the distinct purple-colored complex between the bicinchoninate ligand and cuprous ions (Cu¹⁺) allows for the quantification of copper concentrations in various samples. site.comscribd.com The method can be adapted to measure total copper by first reducing any present cupric ions (Cu²⁺) to cuprous ions. site.com

Beyond its analytical utility, this compound is integral to the widely used bicinchoninic acid (BCA) assay for protein quantification. This biochemical assay relies on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds in an alkaline environment, followed by the chelation of Cu¹⁺ by two molecules of bicinchoninic acid. wikipedia.org The resulting purple complex's absorbance is directly proportional to the protein concentration. wikipedia.org

Recent research has expanded the scope to include the synthesis of metal-organic frameworks (MOFs) using 2,2'-bicinchoninic acid as a ligand with various metals, including strontium, barium, yttrium, and cadmium. acs.org These studies explore the potential of such MOFs as heterogeneous catalysts, leveraging the coordination properties of the bicinchoninate ligand within a porous framework. acs.org The research into this compound and its derivatives continues to be an active area, with investigations into its catalytic potential and the development of new analytical methods. science.gov

Compound Information Table

| Compound Name | Synonyms | Molecular Formula |

| This compound | Copper(II) bicinchoninate; 2,2'-Bicinchoninic acid copper salt | C₂₀H₁₀CuN₂O₄ |

| 2,2'-Bicinchoninic acid | BCA; 4,4′-Dicarboxy-2,2′-biquinoline | C₂₀H₁₂N₂O₄ |

| Disodium (B8443419) 2,2'-bicinchoninate | BCA disodium salt; 2,2'-Biquinoline-4,4'-dicarboxylic acid disodium salt | C₂₀H₁₀N₂Na₂O₄ |

| Copper(II) sulfate (B86663) | Cupric sulfate | CuSO₄ |

| Tris(benzyltriazolylmethyl)amine | TBTA | Not Applicable |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Weight | 405.8 g/mol | |

| IUPAC Name | copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate | |

| Color of Cu(I) Complex | Purple | wikipedia.orgscribd.com |

| Absorbance Maximum of Cu(I) Complex | 562 nm | wikipedia.orgwikipedia.org |

| CAS Registry Number | 76109-99-4 |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXRUABHNLLLJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10CuN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226985 | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76109-99-4 | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation of Copper 2,2 Bicinchoninate Complexes

Precursor Synthesis of 2,2'-Bicinchoninic Acid (BCA)

The primary and most historically significant method for synthesizing the BCA ligand is the Pfitzinger reaction.

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a chemical reaction that produces substituted quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or its derivatives) with α-methylene carbonyl compounds under basic conditions. researchgate.netwikipedia.orgdrugfuture.com This reaction has become a cornerstone for the synthesis of many quinoline (B57606) derivatives, including 2,2'-bicinchoninic acid. researchgate.net

The mechanism begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound. wikipedia.org For the synthesis of BCA, early and effective methods utilized the reaction of isatin with acetoin (B143602) in the presence of a base. wikipedia.org This specific application was notably used by Paul K. Smith and his colleagues at the Pierce Chemical Company, who synthesized their own BCA for the development of the now-famous BCA protein assay because commercially available BCA at the time was of insufficient purity. wikipedia.org Their method followed the work of Lesene and Henze, with the substitution of sodium hydroxide for potassium hydroxide. google.com The crude product typically requires several recrystallizations to achieve the high purity needed for analytical applications. wikipedia.orggoogle.com

Table 1: Pfitzinger Reaction for BCA Synthesis

| Reactants | Base | Key Reaction Type | Product | Reference |

|---|---|---|---|---|

| Isatin | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Condensation | Substituted quinoline-4-carboxylic acid | wikipedia.org |

| Isatin and Acetoin | Sodium Hydroxide (NaOH) | Condensation | 2,2'-Bicinchoninic Acid (BCA) | wikipedia.orggoogle.com |

| 5-substituted isatin and appropriate ketone | Alkaline conditions | Condensation | Cinchoninic acid intermediates | researchgate.net |

While the classic Pfitzinger reaction is the most cited route, variations and multi-component reactions based on its principles have been explored. For instance, a four-component Pfitzinger reaction has been developed for the synthesis of certain quinoline derivatives, showcasing the adaptability of the core reaction for creating complex structures. researchgate.net These alternative strategies often focus on improving yields, simplifying procedures, or accessing novel derivatives by modifying the starting materials.

Synthesis Protocols for Copper(I) 2,2'-Bicinchoninate Complexes

The copper(I) complex with BCA is renowned for its intense purple color, which forms the basis of the BCA protein assay. wikipedia.org Its synthesis is typically achieved through the reduction of copper(II) to copper(I) in the presence of the BCA ligand.

The formation of the copper(I)-BCA complex relies on a two-step process that occurs in a highly alkaline solution (pH 11.25). wikipedia.org First, a copper(II) source, commonly copper(II) sulfate (B86663) pentahydrate, is reduced to the cuprous (Cu⁺) ion. wikipedia.org This reduction can be accomplished by various agents. In the context of protein assays, peptide bonds and certain amino acid side chains (cysteine, tyrosine, and tryptophan) in the protein sample perform this reduction. wikipedia.org For direct chemical synthesis or other applications, a reducing agent like sodium ascorbate (B8700270) or hydroxylamine (B1172632) is added. researchgate.net

Once the Cu⁺ ion is formed, two molecules of BCA rapidly chelate it, forming the stable, purple-colored [Cu(BCA)₂]³⁻ complex. wikipedia.orgresearchgate.net The reaction is typically performed in an aqueous solution containing buffers such as sodium carbonate and sodium bicarbonate to maintain the high pH necessary for the reaction. wikipedia.org

Table 2: Synthesis of Copper(I) 2,2'-Bicinchoninate

| Component | Function | Example | Reference |

|---|---|---|---|

| Copper Source | Provides copper ions | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | wikipedia.org |

| Ligand | Chelates the cuprous ion | 2,2'-Bicinchoninic Acid (BCA) or its sodium salt | wikipedia.orggoogle.com |

| Reducing Agent | Reduces Cu²⁺ to Cu⁺ | Protein, Sodium Ascorbate, Hydroxylamine | wikipedia.orgresearchgate.net |

| Buffer | Maintains alkaline pH | Sodium Carbonate, Sodium Bicarbonate | wikipedia.org |

The stoichiometry of the copper(I)-bicinchoninate complex is well-established as two ligands per one metal ion (2:1). wikipedia.orgresearchgate.net In this arrangement, two molecules of bicinchoninic acid chelate a single cuprous (Cu⁺) ion. wikipedia.org This 2:1 ratio is crucial for the complex's intense colorimetric properties, which are exploited in quantitative analysis. wikipedia.org Titration experiments have confirmed this binding stoichiometry. researchgate.net The formation of this stable complex is highly favorable in the presence of excess ligand, which is standard practice in analytical applications to ensure that all reduced copper is captured and measured.

Synthesis Protocols for Copper(II) 2,2'-Bicinchoninate Complexes

Unlike the synthesis of the Cu(I) complex, the preparation of copper(II) 2,2'-bicinchoninate does not require a reduction step. These complexes are typically formed through the direct reaction of a copper(II) salt with the BCA ligand.

General synthetic strategies for copper(II) coordination compounds involve mixing the ligand with a suitable copper(II) salt, such as copper(II) chloride, copper(II) nitrate, or copper(II) acetate, in an appropriate solvent. mdpi.commdpi.comscirp.org The choice of solvent (e.g., ethanol, water, dimethylformamide) is critical to ensure the dissolution of both the ligand and the metal salt. mdpi.comacs.org The reaction may be carried out at room temperature or with heating to facilitate complex formation. mdpi.comacs.org The resulting Cu(II)-BCA complex can often be isolated as a precipitate, which can then be purified by filtration and washing. mdpi.com For example, metal-organic frameworks (MOFs) incorporating BCA have been synthesized via solvothermal routes, where a solution of the H₂BCA ligand is combined with a metal salt solution and heated, yielding crystalline products. acs.org The stoichiometry and structure of the final Cu(II) complex can be influenced by the reaction conditions, the specific counter-ion of the copper salt, and the presence of other coordinating molecules. researchgate.netusim.edu.my

Table 3: General Protocols for Copper(II) Complex Synthesis

| Copper(II) Salt | Ligand | Solvent | Method | Reference |

|---|---|---|---|---|

| Copper(II) Nitrate Trihydrate (Cu(NO₃)₂∙3H₂O) | H₂L (a bis(pyrazolyl)hydrazone ligand) | Ethanol | Solution mixing, precipitation | mdpi.com |

| Copper(II) Chloride Dihydrate | Imidazoline-phthalazine ligand | Methanol | Solution mixing, precipitation | mdpi.com |

| Sr(NO₃)₂ (s-block metal example) | 2,2'-Bicinchoninic Acid (H₂BCA) | DMF/Water | Solvothermal | acs.org |

| Copper(II) Acetate | Thiosemicarbazone ligand | Dimethylformamide (DMF) | Solution mixing | ijrrjournal.com |

Oxidation State Control in Complex Formation

The ability to control the oxidation state of copper, toggling between Cu(I) and Cu(II), is crucial in the synthesis of 2,2'-bicinchoninate complexes, as the ligand exhibits a strong preference for the cuprous ion, Cu(I). amerigoscientific.comsite.comresearchgate.net

The formation of the well-known purple [Cu(BCA)₂]³⁻ complex, where BCA represents the bicinchoninate ligand, is predicated on the reduction of Cu(II) to Cu(I). site.com In many synthetic procedures, a copper(II) salt, such as copper(II) sulfate pentahydrate, serves as the initial source of copper. To facilitate the formation of the desired Cu(I) complex, a reducing agent is introduced. Sodium ascorbate is a commonly used reagent for this purpose. The reduction of Cu²⁺ to Cu⁺ is a key step that precedes the chelation by the bicinchoninic acid ligands.

The reaction is typically carried out under mildly alkaline conditions, which can be achieved by the addition of a base like sodium hydroxide. This pH adjustment is important for the deprotonation of the carboxylic acid groups on the bicinchoninic acid, enabling it to act as an effective chelating agent. The bicinchoninate ligand coordinates to the copper ion through two nitrogen atoms from the quinoline rings and an oxygen atom from the carboxylate group.

In the context of analytical applications, such as the bicinchoninic acid (BCA) assay for protein quantification, the reduction of Cu(II) is driven by the protein itself in an alkaline medium. amerigoscientific.com This in-situ reduction leads to the formation of the intensely colored Cu(I)-bicinchoninate complex, allowing for spectrophotometric determination.

Conversely, the synthesis of Cu(II)-bicinchoninate complexes requires conditions that prevent the reduction of the copper ion. This can be achieved by selecting starting materials and reaction environments that maintain the +2 oxidation state. For instance, reacting a Cu(II) salt directly with the ligand in the absence of a reducing agent can yield Cu(II) complexes. Spectroscopic techniques, such as EPR spectroscopy, can confirm the +2 oxidation state of copper in the resulting complex. asianpubs.org Furthermore, cyclic voltammetry is a valuable tool to probe the redox properties of the synthesized copper complexes. asianpubs.org

The deliberate control over the copper oxidation state can also be managed through real-time feedback mechanisms during synthesis. By monitoring the reaction with techniques like in-situ X-ray absorption spectroscopy, the ratio of reactants, such as oxidizing and reducing gases, can be adjusted to target a specific average oxidation state of copper. osti.gov

Table 1: Reagents and Conditions for Oxidation State Control

| Target Copper Oxidation State | Copper Source | Key Reagent(s) | Typical Conditions |

|---|---|---|---|

| Cu(I) | Copper(II) sulfate pentahydrate | Sodium ascorbate (reducing agent), 2,2'-Bicinchoninic acid | Mildly alkaline pH |

| Cu(II) | Copper(II) salt (e.g., CuCl₂) | 2,2'-Bicinchoninic acid | Absence of reducing agents |

Crystallization Techniques for Structural Characterization

Obtaining high-quality single crystals is a prerequisite for elucidating the three-dimensional structure of copper 2,2'-bicinchoninate complexes through X-ray crystallography. Several crystallization techniques can be employed to achieve this.

Slow Evaporation: This is a common and straightforward method for growing single crystals. researchgate.netrajpub.com A solution of the synthesized this compound complex in a suitable solvent or solvent mixture is prepared. nih.gov The solution is then left undisturbed, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the complex increases, eventually reaching supersaturation and leading to the formation of crystals. researchgate.net For instance, blue block crystals of a Cu(II) complex have been grown from a filtrate by evaporation over ten days. mdpi.com The choice of solvent is critical and can influence the resulting crystal structure and the inclusion of solvent molecules in the crystal lattice. nih.gov

Vapor Diffusion: This technique is widely used for crystallizing molecules, including peptides and coordination complexes. americanpeptidesociety.org It involves setting up a system where a drop containing the purified complex, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution in a sealed chamber. Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the complex and precipitant in the drop, which can promote crystal growth. americanpeptidesociety.org The two main variations are the hanging drop and sitting drop methods. americanpeptidesociety.org

Microbatch Crystallization: In this method, small volumes of the complex solution are mixed with a precipitant solution under a layer of inert oil, such as paraffin (B1166041) oil. americanpeptidesociety.org The oil prevents rapid evaporation and allows for slow, controlled nucleation and crystal growth. This technique is particularly useful when only small quantities of the complex are available. americanpeptidesociety.org

Factors Influencing Crystallization:

Solvent System: The choice of solvent or solvent mixture is crucial. For example, using a methanol/water mixture can lead to the crystallization of different solvated forms of a copper complex. nih.gov

Temperature: Temperature can affect both the solubility of the complex and the rate of solvent evaporation, thereby influencing the nucleation and growth of crystals. researchgate.net

Purity of the Compound: The presence of impurities can inhibit or alter crystal growth. Therefore, the this compound complex should be purified before crystallization attempts.

Table 2: Common Crystallization Techniques

| Technique | Description | Key Advantages |

|---|---|---|

| Slow Evaporation | Solvent is allowed to evaporate slowly from a solution of the complex. researchgate.net | Simple setup, can produce large crystals. rajpub.com |

| Vapor Diffusion | A drop of the complex solution equilibrates with a reservoir of precipitant via the vapor phase. americanpeptidesociety.org | Requires small sample volumes, high-throughput screening is possible. americanpeptidesociety.org |

| Microbatch | Small droplets of the complex and precipitant are mixed under oil. americanpeptidesociety.org | Minimizes sample consumption, controlled evaporation. americanpeptidesociety.org |

Coordination Chemistry and Structural Elucidation of Copper 2,2 Bicinchoninate

Ligand-Metal Binding Modes and Chelation Specificity

The 2,2'-bicinchoninate ligand, the deprotonated form of 2,2'-biquinoline-4,4'-dicarboxylic acid (BCA), is a versatile chelating agent. Its interaction with copper is highly dependent on the oxidation state of the metal ion, demonstrating significant chelation specificity. The ligand readily forms a stable, intensely colored complex with cuprous ions (Cu(I)), while its interaction with cupric ions (Cu(II)) is notably less favorable. hach.com This selectivity is the cornerstone of its widespread use in analytical chemistry, particularly in the bicinchoninic acid (BCA) assay for protein quantification, which relies on the reduction of Cu(II) to Cu(I) by proteins, followed by the formation of the characteristic purple Cu(I)-bicinchoninate complex.

In its interaction with Cu(I), the bicinchoninate ligand typically acts as a bidentate chelator, coordinating through the nitrogen atoms of its two quinoline (B57606) rings. For the less common Cu(II) complex, a different binding mode is proposed, where the ligand may act as a tridentate chelator, involving two nitrogen atoms and an oxygen atom from one of the carboxylate groups.

Coordination Environment of Copper(I) in Bicinchoninate Complexes

The Cu(I) ion, with its d¹⁰ electron configuration, generally favors coordination numbers of 2, 3, or 4, leading to linear, trigonal planar, or tetrahedral geometries, respectively. core.ac.uk In the presence of excess bicinchoninate, Cu(I) forms a highly stable 2:1 ligand-to-metal complex, [Cu(BCA)₂]³⁻. nih.gov This complexation is responsible for the vibrant purple color, which exhibits a maximum absorbance at 562 nm.

Structural studies and theoretical considerations indicate that the coordination environment around the Cu(I) center in this complex is tetrahedral. core.ac.uk The copper ion is chelated by two bicinchoninate ligands, with each ligand providing two nitrogen atoms for coordination. This results in a four-coordinate CuN₄ core, fulfilling the typical stereochemical preference of the cuprous ion. universiteitleiden.nl The resulting complex is exceptionally stable, with a formation constant (β₂) reported as 10¹⁷·² M⁻². nih.gov

Coordination Environment of Copper(II) in Bicinchoninate Complexes

The coordination chemistry of the cupric ion (Cu(II)) is generally more varied than that of Cu(I), often featuring square planar, square pyramidal, or distorted octahedral geometries with coordination numbers from 4 to 6. core.ac.uk However, the interaction between Cu(II) and bicinchoninate is weak, and the resulting complex is less stable compared to its Cu(I) counterpart. hach.com

Evidence suggests that when a Cu(II)-bicinchoninate complex does form, it may adopt an unusual coordination environment. It has been proposed that the complex features a trigonal planar geometry. In this model, the bicinchoninate ligand would act in a tridentate fashion, with each ligand coordinating to the central copper ion via two nitrogen atoms and one oxygen atom from a carboxylate group.

Influence of pH on Coordination Equilibria and Complex Stability

The formation and stability of the copper-bicinchoninate complex are profoundly influenced by pH. The complexation reaction is typically carried out under alkaline conditions, with an optimal pH range of 8.0 to 9.5, to ensure the stability of the resulting Cu(I) complex. In strongly acidic conditions, specifically below pH 5.5, the reagent itself shows instability. researchgate.net

The deprotonation of the bicinchoninic acid ligand is a prerequisite for effective chelation. In alkaline environments (pH > 7), the carboxylic acid groups are deprotonated, and the nitrogen atoms are available for coordination. nih.gov The stability constant of the Cu(I) complex is largely independent of proton concentration at pH values of 7.0 and above. nih.gov Conversely, at pH levels below 7.0, the protonation of the nitrogen donor atoms on the ligand inhibits coordination, leading to a decrease in complex stability. Furthermore, at very high pH (>10.0), the formation of copper hydroxide (B78521) precipitates can become a competing reaction, reducing the yield of the desired complex.

Stereochemistry and Conformational Analysis of the Complexes

The stereochemistry of the copper-bicinchoninate complex is dictated by the preferred coordination geometry of the central metal ion. For the Cu(I) complex, a tetrahedral stereochemistry is adopted, which is a common and stable arrangement for a d¹⁰ metal ion. core.ac.uk

Beyond the fixed coordination geometry, the complex can exhibit conformational dynamics. nih.govrsc.org This involves the relative orientation and twisting of the two planar bicinchoninate ligands around the central copper ion. In solution, an equilibrium may exist between different conformers, though the tetrahedral arrangement of the four coordinating nitrogen atoms remains the defining structural feature. This dynamic behavior is a known characteristic of multi-ligand coordination complexes in solution. rsc.org

Structural Characterization Techniques

A variety of instrumental methods are employed to elucidate the structure of copper-bicinchoninate complexes. Spectroscopic techniques such as UV-Vis are used to monitor the formation of the complex, identified by its characteristic absorbance peak at 562 nm, while Fourier-transform infrared (FTIR) spectroscopy can confirm ligand coordination through shifts in stretching vibrations of the C=N and carboxylate (COO⁻) groups. For definitive solid-state structural information, X-ray crystallography is the premier technique. azolifesciences.comucf.edu

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful analytical method that determines the precise three-dimensional arrangement of atoms within a crystalline solid by analyzing the diffraction pattern of an X-ray beam interacting with the crystal lattice. azolifesciences.comucf.edu

This technique has been applied to the Cu(I)-bicinchoninate complex, providing critical details about its solid-state structure. X-ray diffraction analysis of crystalline samples has confirmed that the Cu(I) ion is tetrahedrally coordinated by two bidentate bicinchoninate ligands. The analysis established the crystal system and space group of the complex, which are fundamental parameters describing its crystalline form.

Solution-Phase Structural Probes (e.g., NMR, XAS)

While single-crystal X-ray diffraction provides precise atomic coordinates for copper 2,2'-bicinchoninate in the solid state, understanding its structure and dynamics in solution is critical for contextualizing its role in analytical chemistry and catalysis. Solution-phase structural techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray Absorption Spectroscopy (XAS), offer powerful insights into the coordination environment, oxidation state, and behavior of the complex in its functional medium.

NMR spectroscopy is a fundamental tool for structural elucidation in solution, though its application to copper complexes is highly dependent on the oxidation state of the copper ion.

Cu(I) 2,2'-Bicinchoninate: The intensely colored purple species, formally a Cu(I) complex, is diamagnetic due to its d¹⁰ electron configuration. This makes it highly suitable for high-resolution ¹H and ¹³C NMR studies. huji.ac.il In principle, the coordination of two bicinchoninate ligands to the Cu(I) center would induce significant changes in the chemical shifts of the ligand's aromatic protons and carbon atoms compared to the free, uncoordinated ligand. These shifts provide detailed information about the electronic and structural changes upon complexation. However, direct NMR structural studies of the isolated complex are less common in the literature than its use in competitive binding assays. d-nb.infod-nb.info In such experiments, the Cu(I)-bicinchoninate complex is used as a chromophoric competitor to probe copper binding to other molecules, such as proteins. d-nb.info

Cu(II) 2,2'-Bicinchoninate: In contrast, the Cu(II) ion has a d⁹ electron configuration, making it paramagnetic. This property causes significant broadening of NMR signals for nuclei located near the copper center, often rendering them undetectable with standard high-resolution techniques. mdpi.commarquette.edu While this effect precludes a detailed structural solution, the selective broadening of specific ligand resonances can be used as a tool to identify the atoms directly involved in the coordination sphere.

| Characteristic | Cu(I) Complexes (Diamagnetic, d¹⁰) | Cu(II) Complexes (Paramagnetic, d⁹) |

|---|---|---|

| Signal Appearance | Sharp, well-resolved signals | Broad signals, especially for nuclei near the Cu center |

| Information Gained | Detailed structural connectivity via chemical shifts and coupling constants | Identification of binding sites through paramagnetic resonance broadening/shifting |

| Applicability | Amenable to standard ¹H, ¹³C, and other multinuclear NMR techniques | Requires specialized techniques; often studied via effects on ligand nuclei or through EPR |

XAS is an element-specific probe that provides precise information about the electronic structure and local coordination environment of the absorbing atom (in this case, copper) in any state of matter, including solutions. ias.ac.inunipr.it It is divided into two regions: XANES and EXAFS.

X-ray Absorption Near-Edge Structure (XANES): The XANES region is highly sensitive to the oxidation state and coordination geometry of the copper center.

Oxidation State: The energy of the K-edge (the 1s electron absorption energy) is a direct indicator of the copper oxidation state. The Cu(I) ion in the bicinchoninate complex would exhibit an absorption edge at a lower energy than its Cu(II) precursor. researchgate.net

Coordination Geometry: The pre-edge region of the spectrum is particularly informative. Cu(I) complexes often display a distinct, intense pre-edge peak between 8983–8984 eV, which is assigned to the 1s → 4p transition and is a characteristic fingerprint for Cu(I). researchgate.netresearchgate.net Cu(II) complexes lack this feature but may show a much weaker pre-edge peak corresponding to a forbidden 1s → 3d transition. aps.org

| Feature | Cu(I) Species | Cu(II) Species |

|---|---|---|

| Absorption Edge Position | Lower energy (e.g., ~8981-8983 eV) | Higher energy (e.g., ~8985-8987 eV) |

| Pre-edge Peak (1s → 4p) | Present and often intense (~8983-8984 eV) researchgate.netresearchgate.net | Absent or very weak |

| Pre-edge Peak (1s → 3d) | Absent (3d shell is full) | May be present as a weak feature at lower energy than the main edge |

Extended X-ray Absorption Fine Structure (EXAFS): Analysis of the EXAFS region, which consists of oscillations past the absorption edge, provides quantitative structural information about the local environment around the copper atom. It can determine the type of neighboring atoms, their distance from the copper center (bond length), and their number (coordination number). For the [Cu(BCA)₂]³⁻ complex in solution, EXAFS analysis could definitively confirm if the tetrahedral coordination observed in the solid state, involving two nitrogen and two oxygen atoms, is preserved. ias.ac.in It would yield precise Cu-N and Cu-O bond lengths. Studies on other aqueous Cu(II) complexes have successfully used EXAFS to characterize Jahn-Teller distorted six-coordinate geometries, resolving distinct equatorial and axial bond distances. slu.senih.gov

| Complex Type | Scattering Atom | Coordination Number (N) | Bond Distance (R, Å) | Reference Environment |

|---|---|---|---|---|

| Tetrahedral Cu(I) (e.g., [Cu(BCA)₂]³⁻) | Cu-N | 2 | ~2.0 - 2.1 | Cu(I) bis-phenanthroline complexes researchgate.net |

| Cu-O | 2 | ~1.9 - 2.0 | Cu(I) carboxylate complexes | |

| Octahedral Cu(II) (e.g., [Cu(H₂O)₆]²⁺) | Cu-O (equatorial) | 4 | ~1.95 - 1.97 | Aqueous Cu(II) solvates slu.senih.gov |

| Cu-O (axial) | 2 | ~2.1 - 2.4 | Aqueous Cu(II) solvates slu.senih.gov |

Electronic Structure and Spectroscopic Investigations of Copper 2,2 Bicinchoninate

Electronic Absorption Spectroscopy of Charge Transfer Transitions

Charge transfer (CT) transitions are a dominant feature in the electronic spectra of transition metal complexes, including copper 2,2'-bicinchoninate. These transitions, which involve the movement of an electron between molecular orbitals that are primarily centered on the metal and the ligand, are typically intense and provide crucial information about the electronic structure of the complex. libretexts.org The direction of this electron transfer, whether from metal-to-ligand or ligand-to-metal, depends on the oxidation state of the copper ion.

Metal-to-Ligand Charge Transfer (MLCT) in Copper(I) Complexes

In copper(I) complexes, where the metal center is in a d¹⁰ electron configuration and thus electron-rich, Metal-to-Ligand Charge Transfer (MLCT) transitions are prominent, especially with π-acceptor ligands like those derived from bicinchoninic acid. libretexts.org During an MLCT transition, an electron is excited from a metal-centered d-orbital to a low-lying π* anti-bonding orbital of the ligand. libretexts.orgnih.gov This process results in the formal oxidation of the Cu(I) center to Cu(II). libretexts.orgnih.gov

These MLCT transitions give rise to strong absorption bands in the visible region of the spectrum. For instance, a water-soluble copper(I) complex featuring a 2,2'-bicinchoninic acid dipotassium (B57713) salt ligand displays an intense absorption band in the red-light region, with a maximum absorption wavelength (λmax) of 556 nm, which is attributed to an MLCT transition. rsc.org The resulting complex is purple. site.com The formation of the intensely colored Cu(I)-bicinchoninate complex, which absorbs maximally at 562 nm, is the basis for the widely used bicinchoninic acid (BCA) assay for protein quantification. acs.org In this assay, Cu(II) is first reduced to Cu(I) by proteins, and the Cu(I) then chelates with two molecules of bicinchoninic acid, forming the purple complex. site.comacs.org The intensity of the color is directly proportional to the original concentration of the protein.

The energy and intensity of MLCT bands can be tuned by modifying the structure of the ligands. rsc.org In binuclear copper(I) complexes, for example, changes to the bridging ligands can alter the MLCT excited states. rsc.org

Table 1: Representative MLCT Absorption Data for Copper(I) Bicinchoninate Systems

| Complex/System | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Solvent/Medium | Reference |

|---|---|---|---|---|

| [Cu(I)(bicinchoninate)₂]³⁻ | 562 | ~7700 | Alkaline Medium | researchgate.net |

| Cu(I) with 2,2'-bicinchoninic acid dipotassium salt | 556 | Not specified | Water | rsc.org |

Note: The exact molar extinction coefficient for the Cu(I)-bicinchoninate complex can vary depending on the specific conditions of the assay.

Ligand-to-Metal Charge Transfer (LMCT) in Copper(II) Complexes

When copper is in the +2 oxidation state (a d⁹ configuration), the metal center is relatively electron-poor and can accept electrons from the ligand. This gives rise to Ligand-to-Metal Charge Transfer (LMCT) transitions. libretexts.org In an LMCT process, an electron is excited from a high-energy, filled molecular orbital primarily located on the ligand to a lower-energy, partially filled d-orbital on the copper(II) ion. libretexts.orgresearchgate.net This transition effectively results in the photoreduction of the metal center. libretexts.org

LMCT transitions are a common feature of Cu(II) complexes with ligands that possess available lone pairs or π-electrons, such as the carboxylate and quinoline (B57606) moieties of the bicinchoninate ligand. researchgate.netsemanticscholar.org These transitions often appear in the ultraviolet or near-UV region of the spectrum and can be very intense. researchgate.net For example, the intense absorption band observed around 292 nm in some copper(II) chloride complexes is attributed to a Cl(π) → Cu(dₓ²-y²) LMCT transition. researchgate.net The energy required for LMCT transitions can trigger photochemical reactions, such as the homolysis of a metal-ligand bond, generating a reduced metal center and a ligand radical. semanticscholar.orgnih.govrsc.org

Fluorescence and Luminescence Properties of this compound Derivatives

Copper(I) complexes, particularly those with diimine ligands similar in structure to bicinchoninate, are known for their interesting photoluminescent properties. nih.gov These properties are often linked to the MLCT excited states. Upon relaxation from the MLCT state, these complexes can emit light, a process known as fluorescence or phosphorescence. nih.gov Some copper(I) complexes are notable for exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can enhance luminescence efficiency by harvesting both singlet and triplet excitons. nih.gov

Derivatives of this compound can exhibit significant fluorescence. For example, highly emissive three-coordinate thiolate copper(I) complexes can emit intense blue-green delayed fluorescence in the solid state. rsc.org The emission properties can be highly sensitive to the molecular environment. A pyrene-functionalized squaramide, for instance, shows a selective fluorescent emission enhancement in the presence of copper(II) ions in acetonitrile, which is visible to the naked eye under UV light. mdpi.com Similarly, fluorescein-based probes can exhibit a significant increase in fluorescence intensity at 525 nm upon binding with Cu²⁺. mdpi.com

The luminescence of copper porphyrinates, another class of related compounds, is also well-documented and sensitive to environmental factors like temperature, making them potential candidates for sensor applications. nih.gov

Electrochemical Behavior and Redox Potentials

The electrochemical properties of copper bicinchoninate systems are central to their function in analytical and catalytic applications. The ability of copper to cycle between its +2 and +1 oxidation states is a key feature.

Cu(II)/Cu(I) Redox Couple in Bicinchoninate Systems

The Cu(II)/Cu(I) redox couple is fundamental to the chemistry of copper bicinchoninate. The relative stability of these two oxidation states, and thus the redox potential, is heavily influenced by the coordinating ligands. In the BCA assay, the reduction of Cu(II) to Cu(I) is the initial step, driven by the protein in an alkaline environment. site.com The bicinchoninate ligand has a high affinity for the Cu(I) ion, forming a stable complex and shifting the redox potential to favor the +1 oxidation state. acs.org

The solvent also plays a critical role. The formal potentials of the Cu(II)/Cu(I) couple in dimethyl sulfoxide (B87167) (Me₂SO) are about 0.15 V less positive than in aqueous solutions, a difference attributed to solvation and complexation effects. murdoch.edu.au

Table 2: Electrochemical Data for Representative Copper Complexes

| Complex/System | Redox Couple | Potential (V vs. NHE) | Solvent/Supporting Electrolyte | Technique | Reference |

|---|---|---|---|---|---|

| [Cu(phen)₂]²⁺ | Cu²⁺/⁺ | +0.17 | Not specified | Cyclic Voltammetry | nih.gov |

| [Cu(3,4,7,8-Me₄phen)₂]²⁺ | Cu²⁺/⁺ | +0.47 | Not specified | Cyclic Voltammetry | nih.gov |

| Cu(II)/Cu(I) in C₆mimCl | Cu(II) → Cu(I) | Not specified (Quasi-reversible) | 1-hexyl-3-methylimidazolium chloride | Cyclic Voltammetry | ias.ac.in |

Note: Potentials are highly dependent on the specific ligand, solvent, and reference electrode used.

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the bonding and structure of molecules by probing their vibrational modes. vscht.czlatamjpharm.org For this compound, these techniques can confirm the coordination of the bicinchoninate ligand to the copper ion.

In the IR spectrum of a copper(II) complex with a Schiff base ligand, for example, the ν(C=N) band shifts to lower energies upon coordination, indicating the involvement of the azomethine nitrogen in bonding to the copper ion. nih.gov Similarly, a shift in the phenolic ν(C-O) stretching vibration to lower wavenumbers confirms the coordination of the phenolic oxygen. nih.gov For copper(II) complexes with amino acids, the position of the carboxylate stretching vibrations in the IR spectrum confirms coordination through the carboxylate group. latamjpharm.org

Raman spectroscopy is also a powerful tool for structural characterization. ekb.egqut.edu.au In studies of copper cyanide adducts with pyridine (B92270) bases, IR and Raman spectra show characteristic bands for ν(CN), ν(CuC/N), and other metal-ligand vibrations that define the polymeric structure. znaturforsch.com For copper corrosion products, Raman spectroscopy can distinguish between different polymorphs, such as atacamite and clinoatacamite, based on subtle differences in their vibrational spectra, particularly in the OH deformation regions. qut.edu.auimeko.org

Table 3: Key Vibrational Modes in Copper Complexes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Copper Bicinchoninate | Reference |

|---|---|---|---|

| ν(C=N) (azomethine stretch) | 1620-1590 | Shifts to lower energy upon coordination of quinoline nitrogen to Cu. | nih.gov |

| ν(COO⁻) (asymmetric stretch) | 1610-1550 | Position indicates coordination mode of the carboxylate group. | latamjpharm.orgnih.gov |

| ν(COO⁻) (symmetric stretch) | 1420-1300 | Position indicates coordination mode of the carboxylate group. | latamjpharm.orgnih.gov |

Magnetic Properties and EPR Spectroscopy of Copper(II) Complexes

The magnetic properties of copper(II) complexes are of significant interest as they provide profound insights into the electronic structure and geometry of the metal center. Copper(II) has a d⁹ electronic configuration, which means it possesses one unpaired electron. This unpaired electron makes Cu(II) complexes paramagnetic and thus amenable to study by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. EPR spectroscopy is a powerful tool for probing the environment of this unpaired electron, offering detailed information about the coordination geometry and the nature of the copper-ligand bonds. acs.orgmdpi.com

The interaction of the unpaired electron with an external magnetic field is described by the g-tensor. mdpi.com For many paramagnetic species, including Cu(II), the g-factor is anisotropic, meaning its value depends on the orientation of the complex within the magnetic field. libretexts.org This anisotropy is typically represented by three principal values: gₓ, gᵧ, and gₙ. libretexts.org In systems with axial symmetry, these simplify to g∥ (parallel) and g⊥ (perpendicular). libretexts.org The relationship between these values can indicate the ground electronic state and the geometry of the complex. For instance, in complexes with an elongated octahedral or square pyramidal geometry, the unpaired electron often resides in the dₓ²-y² orbital, which typically results in a g∥ > g⊥ > 2.0023 relationship. researchgate.netresearchgate.net Conversely, a compressed octahedral or trigonal bipyramidal geometry often leads to a d₂² ground state, characterized by g⊥ > g∥ ≈ 2.0023. researchgate.net

Further detail in EPR spectra arises from hyperfine coupling, which is the interaction between the electron spin and the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). libretexts.orglibretexts.org This interaction splits the EPR signal into four lines. libretexts.org The magnitude of this splitting is given by the hyperfine coupling constant, A, which is also anisotropic and is resolved into A∥ and A⊥ components. libretexts.org The values of g and A are sensitive to the covalency of the metal-ligand bonds; more covalent character generally leads to a reduction in the magnitude of the A∥ value. zenodo.org

In addition to hyperfine coupling with the copper nucleus, superhyperfine coupling can occur if the ligands have nuclei with a non-zero nuclear spin (like ¹⁴N, I=1). libretexts.orgnih.gov This interaction provides direct evidence of ligand coordination and can be used to determine the number of coordinating nitrogen atoms, for example. zenodo.orgnih.gov For a Cu(II) complex coordinated to four equivalent nitrogen atoms, the EPR spectrum can exhibit a complex pattern of nine superhyperfine lines on the copper hyperfine components. libretexts.orgzenodo.org

The interpretation of EPR spectra is often supported by quantum chemical calculations, which can correlate the experimental EPR parameters with the molecular electronic and geometric structure of the complex. mdpi.com

Detailed Research Findings

Research on a variety of Cu(II) complexes has provided a wealth of EPR data that allows for the characterization and comparison of their structures. For example, studies on Cu(II) complexes with ligands like ethylenediamine, 1,10-phenanthroline, and 2,2'-bipyridine (B1663995) have demonstrated how the EPR spectrum reflects the geometry of the complex, ranging from elongated octahedral to trigonal bipyramidal. acs.orgresearchgate.net

The following tables present typical EPR parameters for a selection of Cu(II) complexes, illustrating the range of values observed for different coordination environments.

Table 1: EPR g-Tensor Values for Selected Cu(II) Complexes

| Compound/Complex | g₁ (or g∥) | g₂ (or g⊥) | g₃ | Reference |

| [Cu(acac)₂] | 2.13 (isotropic) | libretexts.org | ||

| LCu(II) Complex 1 | 2.250 | 2.065 | 2.030 | libretexts.org |

| LCu(II) Complex 2 | 2.250 | 2.065 | 2.045 | libretexts.org |

| Cu(II) in CH₃CN | 2.26 | 2.06 | libretexts.org | |

| Cu(II)-HA Complex | >2.0 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Table 2: Hyperfine and Superhyperfine Coupling Constants for Selected Cu(II) Complexes

| Compound/Complex | A₁ (or A∥) (G) | A₂ (or A⊥) (G) | A₃ (G) | A⊥N (G) | Reference |

| LCu(II) Complex 1 | 160 | 7 | 5 | libretexts.org | |

| LCu(II) Complex 2 | 170 | 25 | 30 | libretexts.org | |

| Cu(II) in CH₃CN | 520 MHz (~185 G) | <50 MHz (~18 G) | libretexts.org | ||

| Cu(II) Complex | 74 | researchgate.net | |||

| Mn²⁺-HA Complex | 74.7 x 10⁻⁴ cm⁻¹ | researchgate.net |

This table is interactive. Click on the headers to sort the data. Note: G = Gauss. Conversion from MHz to G depends on the g-value, but ~2.8 MHz/G is a common approximation.

These data illustrate how the subtle interplay of ligand field, coordination geometry, and bond covalency is reflected in the magnetic parameters derived from EPR spectroscopy, providing a detailed picture of the electronic structure of Cu(II) complexes.

Reactivity and Mechanistic Studies of Copper 2,2 Bicinchoninate

Redox Reactions Involving Copper 2,2'-Bicinchoninate

The core of this compound's application lies in the redox chemistry of the copper ion, which cycles between the +2 and +1 oxidation states. The bicinchoninate ligand plays a crucial role in stabilizing the cuprous (Cu(I)) ion, which is typically unstable in aqueous solutions.

The reduction of cupric (Cu(II)) ions to cuprous (Cu(I)) ions is the initial and rate-determining step in the formation of the colored copper(I) bicinchoninate complex. This reduction can be effected by various substrates, most notably proteins and reducing sugars.

In the context of the BCA protein assay, the peptide bonds within proteins are primarily responsible for the reduction of Cu(II) to Cu(I) in an alkaline environment. quora.comwikipedia.org This process is often referred to as the biuret (B89757) reaction. nih.gov The mechanism is thought to involve the formation of a tetradentate complex between the Cu(II) ion and the peptide backbone. nih.gov A proposed three-step mechanism for this reduction is as follows:

Formation of a Precursor Complex: The Cu(II) ion first forms a precursor complex with groups on the peptide backbone. nih.govresearchgate.net

Electron Transfer: An intramolecular electron transfer occurs within this complex, leading to the reduction of Cu(II) to Cu(I). nih.govresearchgate.net

Dissociation of the Successor Complex: The resulting Cu(I) ion then dissociates from the peptide backbone, becoming available to chelate with bicinchoninic acid. nih.govresearchgate.net

Certain amino acid residues with reducing capabilities, such as cysteine, cystine, tyrosine, and tryptophan, can also contribute to the reduction of Cu(II) and enhance the colorimetric response. wikipedia.orgnih.govthermofisher.com The reaction is temperature-dependent, with higher temperatures increasing the sensitivity of the assay. wikipedia.org

Reducing sugars, such as glucose and fructose, can also reduce Cu(II) to Cu(I). This reactivity forms the basis of classical qualitative and quantitative tests for sugars, like the Benedict's and Fehling's tests, which also rely on the formation of a copper(I) oxide precipitate. In the presence of a chelating agent like bicinchoninate, the resulting Cu(I) is sequestered to form the stable, colored complex. The mechanism of sugar oxidation by Cu(II) in alkaline media is proposed to proceed through the formation of an enediol intermediate. akamai.university The rate of this reaction is typically first order with respect to the sugar concentration and zero order with respect to the Cu(II) concentration, indicating that the formation of the enediol is the rate-limiting step. akamai.university

Table 1: Key Factors in the Reduction of Cu(II) in the Presence of Bicinchoninate Ligands

| Reducing Substrate | Primary Reducing Moiety | Influencing Factors | Proposed Intermediate |

| Proteins | Peptide Bonds | Alkaline pH, Temperature, Specific Amino Acid Residues (Cys, Tyr, Trp) | NTPB-Cu(II)-NTPB Complex nih.gov |

| Reducing Sugars | Aldehyde/Ketone Group | Alkaline pH, Temperature | Enediol Intermediate akamai.university |

The copper(I) bicinchoninate complex, while significantly more stable than the uncomplexed Cu(I) ion, is still susceptible to oxidation, primarily by molecular oxygen. This oxidation regenerates the Cu(II) ion and leads to a loss of the characteristic purple color. The stability of the Cu(I) complex with bicinchoninate is a key feature, allowing for its detection. researchgate.net Mechanistic studies on the oxidation of copper(I) complexes in general suggest that the reaction with dioxygen can proceed through various intermediates, including copper(II)-superoxo and dicopper(II)-peroxo species. nih.govnih.gov The specific pathway for the copper(I) bicinchoninate complex will depend on factors such as the solvent, pH, and the presence of other coordinating species. The high stability of the [Cu(I)(BCA)₂]³⁻ complex makes it a useful tool for studying the thermodynamics of Cu(I) binding. nih.gov

Ligand Exchange and Substitution Dynamics

Ligand substitution reactions involve the replacement of one ligand in a coordination complex with another. In aqueous solutions, Cu(II) ions exist as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. youtube.com The formation of the copper(II) bicinchoninate complex is itself a ligand substitution reaction where water molecules are replaced by the bicinchoninate ligands. The rate of water exchange in the [Cu(H₂O)₆]²⁺ complex is very fast, which is typical for many Cu(II) complexes. youtube.com

Kinetic Investigations of Complex Formation and Dissociation

The formation of the purple [Cu(I)(BCA)₂]³⁻ complex is a rapid process once the Cu(I) ion is generated. The kinetics of complex formation for Cu(II) with various ligands have been studied, and they are generally fast, often diffusion-controlled. rsc.org The rate of formation of the Cu(I)-bicinchoninate complex is sufficiently fast for its use in analytical applications. However, at very low copper concentrations, the chelation can be slow. researchgate.net

Table 2: Kinetic and Thermodynamic Parameters for Copper-Bicinchoninate and Related Complexes

| Complex | Parameter | Value | Reference |

| [Cu(I)(BCA)₂]³⁻ | Dissociation Constant (Kd) | ~10⁻¹⁷ M | researchgate.net |

| [Cu(II)(H₂O)₆]²⁺ | Water Exchange Rate Constant | Very Fast | youtube.com |

Interactions with Other Metal Ions and Competitive Binding

The specificity of the bicinchoninate ligand for Cu(I) is high, but interactions with other metal ions can occur, leading to competitive binding. In the context of the BCA assay, a crucial competitive binding scenario arises between the peptide backbone and the BCA ligand for the newly formed Cu(I) ions. nih.govnih.gov At high protein concentrations, the peptide bonds can compete with BCA for binding to the cuprous ions, leading to a non-linear response in the assay. nih.gov This has led to models proposing the existence of mixed-ligand complexes, such as BCA-Cu(I)-NTPB (where NTPB represents nearby two peptide bonds). nih.govnih.gov

Other metal ions can also interfere with the formation of the this compound complex, although this interference is generally minimal. researchgate.net Metal chelating agents, such as EDTA, can significantly interfere by sequestering the copper ions and preventing their reaction with bicinchoninate. hach.com The presence of certain metal ions might also affect the redox potential of the Cu(II)/Cu(I) couple, thereby influencing the initial reduction step.

Applications in Chemical Sensing and Analytical Methodologies

Colorimetric and Spectrophotometric Detection of Copper Ions

The reaction between cuprous (Cu(I)) ions and 2,2'-bicinchoninic acid (BCA) to create the vibrant purple copper(I) bicinchoninate complex is fundamental to highly sensitive analytical methods for determining copper concentrations. This complex has a strong absorbance maximum around 562 nm, which facilitates its quantification using spectrophotometry. thermofisher.comnih.gov

The high affinity and specific reaction of 2,2'-bicinchoninic acid with cuprous (Cu(I)) ions enable their selective detection. thermofisher.comnih.gov In an appropriate buffer, two molecules of BCA chelate with a single Cu(I) ion, forming a water-soluble, intense purple complex. thermofisher.combmglabtech.com This reaction is highly specific for Cu(I) because the geometry of the bicinchoninate ligand is not conducive to forming a stable complex with cupric (Cu(II)) ions. site.com The resulting complex has a strong absorbance peak at 562 nm, allowing for sensitive colorimetric measurement of Cu(I) levels. thermofisher.combmglabtech.com The molar absorptivity of this complex is approximately 7,700 L·mol⁻¹·cm⁻¹, which underscores the high sensitivity of this detection method. nih.gov

To determine the total copper content, which includes both Cu(I) and Cu(II) ions, a preliminary reduction step is required to convert all cupric ions into cuprous ions. thermofisher.comsite.com Commonly used reducing agents for this purpose include ascorbic acid and hydroxylamine (B1172632). researchgate.net Following the reduction, the total Cu(I) concentration can be quantified using the bicinchoninate reagent as previously described. The intensity of the resulting purple color is directly proportional to the total copper concentration in the initial sample. thermofisher.com This method is favored for its simplicity, high sensitivity, and the stability of the colored product.

Quantification of Reducing Sugars via Copper 2,2'-Bicinchoninate Reaction

The quantification of reducing sugars can be achieved by leveraging their ability to reduce Cu(II) to Cu(I) in an alkaline solution, which is then detected using 2,2'-bicinchoninate. In this assay, a sample containing reducing sugars is heated with a solution containing Cu(II) sulfate (B86663). The reducing sugars reduce the Cu(II) to Cu(I), and the subsequent addition of bicinchoninic acid leads to the formation of the characteristic purple Cu(I)-bicinchoninate complex. The absorbance of this complex, measured at 560 nm, is directly proportional to the amount of reducing sugar in the sample. usda.gov This method is noted for its high sensitivity in comparison to other copper-based assays for sugar analysis. usda.govresearchgate.net

| Sugar | Molar Absorptivity (L·mol⁻¹·cm⁻¹) at 560 nm |

| Glucose | ~8,100 |

| Galacturonic Acid | ~6,100 |

| Data derived from studies on manual reducing sugar determinations with 2,2'-bicinchoninate reagent. usda.gov |

Protein Concentration Determination: Mechanism of the Bicinchoninic Acid (BCA) Assay

The bicinchoninic acid (BCA) assay is a prevalent and sensitive method for determining the total concentration of protein in a solution. andrewalliance.com The assay is a two-step process that results in a colored product suitable for spectrophotometric analysis. thermofisher.comwikipedia.org

In an alkaline environment, the peptide bonds within proteins, along with the side chains of specific amino acids such as cysteine, cystine, tryptophan, and tyrosine, reduce cupric (Cu(II)) ions to cuprous (Cu(I)) ions. andrewalliance.comwikipedia.orgnih.gov This initial step is known as the biuret (B89757) reaction. The quantity of Cu(II) reduced is directly proportional to the number of peptide bonds, and thus to the total amount of protein present. wikipedia.orggbiosciences.com

After the protein-mediated reduction of Cu(II) to Cu(I), two molecules of BCA chelate with each Cu(I) ion. wikipedia.orggbiosciences.com This chelation forms a stable, intense purple-colored complex that strongly absorbs light at a wavelength of 562 nm. wikipedia.orgavantorsciences.com The intensity of this color is directly proportional to the protein concentration. andrewalliance.com

Several factors can impact the sensitivity and specificity of the BCA assay:

Temperature : The reaction is temperature-dependent; higher temperatures can increase the reaction rate and sensitivity. wikipedia.orggbiosciences.com

Interfering Substances :

Reducing Agents : Substances like dithiothreitol (B142953) (DTT) can reduce Cu(II) independently, leading to an overestimation of protein concentration. azurebiosystems.com

Chelating Agents : Agents such as EDTA can sequester copper ions, preventing the formation of the colored complex and causing an underestimation of protein levels. azurebiosystems.comontosight.ai

Amino Acid Composition : The presence of cysteine, cystine, tyrosine, and tryptophan residues contributes to the reduction of Cu(II), meaning that proteins with a higher abundance of these amino acids can produce a stronger color response. wikipedia.orgnih.gov

Linearity : While widely used, the BCA assay's linear range can be narrower than often stated, and expanding the calibration range can lead to biases, particularly at low protein concentrations. nih.govresearchgate.net

| Factor | Effect on BCA Assay |

| Increased Temperature | Increases reaction rate and sensitivity. wikipedia.orggbiosciences.com |

| Reducing Agents (e.g., DTT) | False positive, leads to overestimation of protein. azurebiosystems.com |

| Chelating Agents (e.g., EDTA) | False negative, leads to underestimation of protein. azurebiosystems.comontosight.ai |

| High content of Cys, Cys, Tyr, Trp | Increased color development per unit of protein. wikipedia.orgnih.gov |

Fluorescence Chemosensors for Metal Ions (beyond copper)

A comprehensive review of scientific literature does not yield specific examples of the Copper (II) 2,2'-bicinchoninate complex being utilized directly as a fluorescent chemosensor for the detection of metal ions other than copper. While the broader field of analytical chemistry features a vast array of fluorescent probes for various metal ions such as Fe³⁺, Pb²⁺, Ag⁺, and others, these systems typically employ different organic fluorophores and metal-ligand coordination mechanisms. mdpi.comnih.govmdpi.com The development of fluorescent sensors often involves designing molecules where the binding of a specific metal ion modulates the fluorescence properties through mechanisms like photo-induced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). nih.gov

Research into fluorescent probes for metal ions is extensive, with sensors being developed for biologically and environmentally important cations like Zn²⁺, Hg²⁺, Cd²⁺, Cr³⁺, and Fe²⁺. mdpi.comfrontiersin.orgnih.govrsc.org These sensors are engineered for high selectivity and sensitivity, often for applications in biological imaging or environmental monitoring. mdpi.comnih.gov However, the specific application of the pre-formed this compound complex in a fluorescence-based sensing scheme for other metal ions, for instance through a displacement mechanism that alters fluorescence, is not documented in the reviewed literature. The primary role of the bicinchoninate ligand in sensing remains overwhelmingly associated with the colorimetric determination of Cu⁺, which is formed from the reduction of Cu²⁺ by various analytes. thermofisher.comcreative-proteomics.com

Chromatographic Detection Systems Utilizing Bicinchoninate Reagents

The bicinchoninate reagent, most commonly in the form of bicinchoninic acid (BCA), is a cornerstone of highly sensitive post-column detection systems in various chromatographic techniques, particularly for the quantification of reducing substances like sugars and proteins. scispace.comavantorsciences.comvwr.combiocompare.com This colorimetric method is frequently coupled with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). scribd.comresearchgate.net

The fundamental principle of this detection method involves a two-step chemical reaction. thermofisher.comcreative-proteomics.com First, in an alkaline environment, the analyte (e.g., a reducing sugar or the peptide bonds in a protein) reduces cupric ions (Cu²⁺) to cuprous ions (Cu⁺). bmglabtech.comnih.gov Subsequently, two molecules of bicinchoninic acid chelate with one cuprous ion (Cu⁺). thermofisher.com This chelation results in the formation of a stable and intensely colored purple complex, which exhibits a strong absorbance maximum at or near 562 nm. creative-proteomics.comavantorsciences.combmglabtech.com

This reaction provides a robust and sensitive means of quantification. The intensity of the purple color produced is directly proportional to the concentration of the reducing analyte in the sample. biocompare.com In the context of chromatography, the reagent is mixed with the column eluate; the reaction occurs, and the colored product flows through a spectrophotometric detector set to the appropriate wavelength. researchgate.netnugi-zentrum.de

The BCA assay is noted for its high sensitivity, capable of detecting proteins down to 5 µg/mL, and its compatibility with samples containing detergents, a common interference in other protein assays. avantorsciences.comvwr.com When used for sugar analysis, it can quantify amounts in the nanomole range and is not significantly affected by common buffers like borate (B1201080) or phosphate. usda.govnih.gov This makes it a versatile and reliable detection system for complex biological and food samples. researchgate.netresearchgate.net

Table 1: Applications of Bicinchoninate Reagents in Chromatographic Detection

| Chromatographic Technique | Analyte(s) | Detection Principle | Key Findings & Notes |

| High-Performance Liquid Chromatography (HPLC) | Reducing Sugars (e.g., Glucose, Fructose, Lactose, Maltose) | Post-column derivatization. Cu²⁺ is reduced to Cu⁺ by sugars, followed by the formation of a purple Cu⁺-BCA complex detected spectrophotometrically (~560 nm). researchgate.net | Offers high sensitivity and selectivity for sugar analysis in food matrices like honey and milk. researchgate.net The method is robust and can be automated. scispace.com |

| High-Performance Liquid Chromatography (HPLC) | Proteins and Peptides | Post-column detection for measuring protein in eluate fractions. Peptide bonds reduce Cu²⁺ to Cu⁺, which then forms the colored complex with BCA for spectrophotometric measurement. avantorsciences.comvwr.comnugi-zentrum.de | BCA assay is less susceptible to protein-to-protein variation than dye-binding methods. avantorsciences.com It is compatible with many detergents and denaturants often used in protein chromatography. bmglabtech.com |

| Thin-Layer Chromatography (TLC) | Reducing Sugars | The developed TLC plate is sprayed with a copper bicinchoninate reagent and heated (e.g., in a microwave). Reducing sugars appear as distinct reddish-violet spots. scribd.com | Provides a sensitive method for the qualitative and semi-quantitative analysis of reducing sugars, detecting as little as 0.1 micrograms of glucose. Non-reducing sugars do not react. scribd.com |

| Ion-Exchange Chromatography | Reducing Sugars | Post-column detection where sugars separated on the column react with the bicinchoninate reagent. The system is often used for analyzing complex carbohydrate mixtures. scispace.com | The bicinchoninate reagent was adapted for use with borate buffers, which are common in the ion-exchange chromatography of sugars. usda.gov |

Catalytic Applications of Copper 2,2 Bicinchoninate

Oxidation Reactions Catalyzed by Copper Bicinchoninate Complexes

Copper complexes, in general, are known to catalyze a variety of oxidation and oxygenation reactions. nih.goviupac.org Specifically, copper(II) 2,2'-bicinchoninate and related complexes have demonstrated efficacy in the catalytic oxidation of various organic substrates. The catalytic activity of four-coordinated copper(II) chelate compounds is notably dependent on the spatial structure of their chelate nodes. apni.ru Tetrahedrally-coordinated copper(II) compounds often exhibit the highest catalytic activity in oxidation reactions involving molecular oxygen. apni.ru

One of the key areas of application is the oxidation of phenols. rsc.orgresearchgate.net The mechanism of phenol (B47542) oxidation by tetrahedral copper(II)-halide complexes can vary depending on the substituents on the phenol ring. rsc.org Phenols with electron-withdrawing groups tend to be oxidized via a proton-transfer/electron-transfer (PTET) mechanism, while those with electron-donating groups follow a concerted pathway. rsc.org Studies on the Cu(II)-mediated autoxidation of 4-tert-butylphenol (B1678320) have shown that imidazole (B134444) is an effective ligand to promote phenol oxygenation. nih.gov These reactions are believed to proceed through a phenoxy radical (ArO•)-Cu(II)-superoxide ternary complex. nih.gov

Furthermore, copper complexes with redox-active ligands are effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones at room temperature. nih.govnih.gov These reactions can proceed without the need for co-catalysts like TEMPO, which are often required in other copper-based systems. nih.govnih.gov The mechanism is proposed to involve the concurrent reduction of O2 and oxidation of the substrate. nih.govnih.gov The catalytic activity is influenced by the electronic and steric properties of the ligands, with electron-donating groups on the ligand generally favoring the oxidation. iupac.org

Table 1: Catalytic Oxidation Reactions using Copper Complexes

| Substrate | Catalyst System | Oxidant | Product | Yield (%) | Reference |

| 2,4-di-tert-butylphenol (DTBP-H) | [Cu(CH3CN)4]X (X = BF4-, OTf-, PF6-) | O2 | o-quinone | - | nih.gov |

| Phenols | Cu(II) acetate | Air | o-quinones | - | rsc.orgresearchgate.net |

| Primary Alcohols | Cu(II) complexes with redox-active ligands | Air | Aldehydes | High | nih.govnih.gov |

| Diphenylmethanol | tBuPhCuII | O2 | Benzophenone | 85 | nih.gov |

| Benzoin | tBuPhCuII | O2 | Benzil | 99 | nih.gov |

| Cinnamyl alcohol | tBuPhCuII | O2 | Cinnamaldehyde | 85 | nih.gov |

| Fluorene | RuCl2(PPh3)3 | t-BuOOH | 9-fluorenone | 87 | iupac.org |

Reduction Reactions Catalyzed by Copper Bicinchoninate Complexes

While more prominent in oxidation catalysis, copper bicinchoninate complexes also play a role in certain reduction reactions. The core of this reactivity lies in the ability of the bicinchoninate ligand to stabilize the copper(I) oxidation state, which is a key intermediate in many catalytic reduction cycles. The reduction of copper(II) to copper(I) is a fundamental step in the well-known bicinchoninic acid (BCA) assay for protein quantification, where proteins reduce Cu(II) to Cu(I), which then forms a colored complex with BCA. site.comresearchgate.net This principle of Cu(II) reduction can be harnessed for other chemical transformations.

Although specific examples detailing the use of pre-formed copper 2,2'-bicinchoninate as a catalyst for the reduction of organic functional groups are not extensively documented in the provided search results, the underlying chemistry of the Cu(II)/Cu(I) redox couple stabilized by bicinchoninate ligands suggests potential applications in this area. For instance, copper-catalyzed systems are known to be active in the reduction of various functional groups, and the stabilizing effect of the bicinchoninate ligand could modulate the reactivity and selectivity of such processes.

C-C Coupling and Other Organic Transformations

Copper-catalyzed cross-coupling reactions, particularly the Ullmann reaction, are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgiitk.ac.inwikipedia.org The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.orgiitk.ac.in A variation, the Ullmann condensation or Ullmann-type reaction, involves the coupling of an aryl halide with a nucleophile, such as an alcohol or an amine. organic-chemistry.orgrsc.org

The mechanism of the Ullmann reaction is believed to involve the formation of an organocopper(I) intermediate, which then undergoes further reaction to form the coupled product. organic-chemistry.org While traditionally requiring harsh conditions, modern developments have led to milder and more efficient catalytic systems. wikipedia.org Copper(I) complexes are the active species in these reactions. organic-chemistry.org

A significant advancement in this area is the development of catalytic systems that operate in environmentally benign solvents like water. For instance, a catalytic system using CuI as the catalyst and a glycosyl ligand has been developed for Ullmann-type C-N coupling reactions in water, providing good to excellent yields for the coupling of aryl iodides and bromides with N-nucleophiles. sioc-journal.cn While the specific use of this compound as the primary catalyst in these recent systems is not explicitly detailed, the fundamental principles of copper-catalyzed coupling are relevant. The bicinchoninate ligand's ability to stabilize copper(I) could potentially be exploited in designing efficient catalysts for Ullmann-type reactions.

Application in Electroreduction Processes (e.g., CO2)

The electrochemical reduction of carbon dioxide (CO2RR) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. wikipedia.orgliverpool.ac.uk Copper-based catalysts are unique in their ability to convert CO2 into a wide range of hydrocarbons and oxygenates, including multi-carbon (C2+) products like ethylene (B1197577) and ethanol. wikipedia.orgsciopen.comoaepublish.comnih.govrsc.org

The performance of copper catalysts in CO2RR is highly dependent on their structure, oxidation state, and the presence of promoters or co-catalysts. nih.govmdpi.comnorthwestern.edu While elemental copper is the primary active material, oxide-derived copper catalysts have shown enhanced selectivity towards C2 products. nih.gov The interface between copper and other metal oxides can also play a crucial role in determining the product distribution. northwestern.edu

While direct application of this compound as a primary electrocatalyst for CO2 reduction is not the main focus of the provided research, the principles of copper-based catalysis are central. The degradation of copper catalysts is a significant challenge in CO2RR, and understanding the mechanisms of this degradation is key to developing more robust systems. nih.gov Studies have shown that CO2 itself can contribute to the dissolution of copper and copper-oxide surfaces. nih.gov The design of stable and selective copper-based electrocatalysts remains an active area of research, with a focus on controlling the catalyst's morphology, composition, and local environment. nsf.govrsc.org

Table 2: Performance of Various Copper-Based Catalysts in CO2 Electroreduction

| Catalyst | Product(s) | Faradaic Efficiency (%) | Reference |

| CuO/g-C3N4 | C2 products (total) | 64.7 | nih.gov |

| CuO/g-C3N4 | C2H4 | 37.0 | nih.gov |

| BaO/Cu | C2+ alcohols | 61 | northwestern.edu |

| Cu catalyst with in situ regeneration | C2H4 | ≥50 | rsc.org |

Catalytic Systems in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for converting solar energy into electricity. nih.gov A key component of a DSSC is the redox mediator, which regenerates the photo-oxidized dye molecule. nih.govresearchgate.net While the traditional iodide/triiodide (I-/I3-) redox couple has been widely used, it suffers from drawbacks such as corrosiveness and light absorption in the visible region. researchgate.net

Copper complexes have shown great potential as alternative redox mediators in DSSCs. nih.govnih.govresearchgate.netdyenamo.se The Cu(II)/Cu(I) redox couple offers several advantages, including fast electron transfer kinetics and the ability to tune the redox potential through ligand design. dyenamo.se A variety of copper complexes with ligands such as phenanthrolines and bipyridines have been investigated as redox mediators. nih.govrsc.org

The efficiency of DSSCs using copper-based redox mediators can be significantly influenced by the structure of the copper complex and the counterion. rsc.orgnccr-must.ch For example, changing the counterion from tetrafluoroborate (B81430) to hexafluorophosphate (B91526) in a copper complex with a sulfur-coordinating ligand led to improved solubility and diffusion coefficients, resulting in a higher power conversion efficiency. rsc.org In solid-state DSSCs, a blend of Cu(II) and Cu(I) complexes has been used as a hole-transport material, achieving a record efficiency of 11%. nccr-must.ch